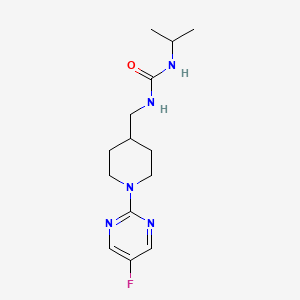

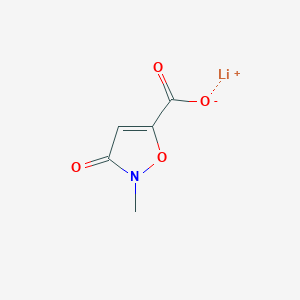

Lithium;2-methyl-3-oxo-1,2-oxazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Lithium;2-methyl-3-oxo-1,2-oxazole-5-carboxylate” is a chemical compound with the CAS Number: 2413874-82-3 . It has a molecular weight of 149.03 .

Molecular Structure Analysis

The molecular formula of “Lithium;2-methyl-3-oxo-1,2-oxazole-5-carboxylate” is C5H4LiNO4. The InChI code is 1S/C5H5NO4.Li/c1-6-4(7)2-3(10-6)5(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1 .Applications De Recherche Scientifique

Selective Lithiation Methods

- Synthesis of Phorboxazole Nucleus : A study by Evans et al. (1999) developed a method for the selective lithiation of 2-methyloxazoles, demonstrating its application in the synthesis of pivotal bond constructions relevant to phorboxazole, a complex marine natural product. This selective formation of 2-(lithiomethyl)oxazole was achieved using diethylamine as a proton source, facilitating the equilibration of the kinetically formed 5-lithiooxazole to its more stable counterpart (Evans, Cee, Smith, & Santiago, 1999).

Applications in Heterocycle Synthesis

- Synthesis of Pyrazolo[1,5-a]pyridines : Kishore et al. (1999) described the preparation of lithium 5-lithiomethyl-3-methylpyrazole-1-carboxylate and its reaction with α-oxoketene dithioacetals to produce substituted and annelated pyrazolo[1,5-a]pyridines, showcasing a novel method for constructing this heterocyclic framework (Kishore, Reddy, Suresh, Ila, & Junjappa, 1999).

Intramolecular Reactions for Herbicide Precursors

- Preparation of Bicyclic Herbicide Precursors : A study by Liepa et al. (1992) explored the intramolecular Stork-Danheiser kinetic alkylation reactions of methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives, highlighting a synthetic pathway towards bicyclic compounds that can serve as herbicide precursors (Liepa, Wilkie, Winkler, & Winzenberg, 1992).

Birch Reduction Applications

- Specific 3-Oxocyclohexenecarboxylic Acids Synthesis : Webster and Silverstein (1987) reported an efficient method for synthesizing specific 3-oxocyclohexenecarboxylic acids through the Birch reduction of m-anisic acid. This method allows for the production of these compounds, which are useful dienophiles and photoreagents, under controlled conditions (Webster & Silverstein, 1987).

Safety and Hazards

Propriétés

IUPAC Name |

lithium;2-methyl-3-oxo-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4.Li/c1-6-4(7)2-3(10-6)5(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHCFFLMHKWVAC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C(=O)C=C(O1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4LiNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;2-methyl-3-oxo-1,2-oxazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate](/img/structure/B2635343.png)

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2635346.png)

![(1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol](/img/structure/B2635350.png)

![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2635352.png)

![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid](/img/structure/B2635358.png)

![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2635361.png)